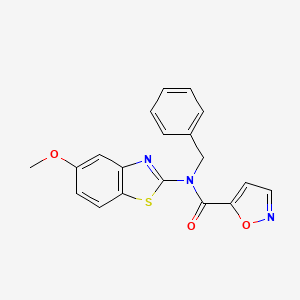

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-14-7-8-17-15(11-14)21-19(26-17)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBPXUALUWFQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-haloketone with an amide or nitrile.

Coupling of Benzothiazole and Oxazole Rings: The benzothiazole and oxazole rings can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coupled product with benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzothiazole or oxazole derivatives.

Scientific Research Applications

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a comparative analysis of the target compound with structurally or functionally related molecules, emphasizing key structural differences, physicochemical properties, and pharmacological implications.

Structural and Functional Group Analysis

The table below summarizes critical features of comparable compounds:

Key Comparative Insights

Benzothiazole vs. Thiazole/Oxazole Cores The target compound’s benzothiazole core (vs.

Substituent Effects

- Methoxy Group : The 5-methoxy substituent in the target compound and improves lipophilicity compared to the nitro group in , which may reduce toxicity risks.

- Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound (vs. carboxylic acid in ) reduces ionization at physiological pH, enhancing membrane permeability.

The target compound’s benzyl group may confer selectivity toward enzymes with hydrophobic binding pockets (e.g., kinases or proteases). The LMWPTP inhibitor Cpd D highlights the importance of carbamoyl-benzothiazole motifs in targeting metabolic enzymes, a property shared with the target compound.

Biological Activity

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a benzothiazole moiety and an oxazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The specific arrangement of these functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| CAS Number | 941926-08-5 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested :

- MCF-7 (human breast adenocarcinoma)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound has shown IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation.

The mechanism of action of this compound involves several pathways:

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression, potentially inhibiting their activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 2.41 | Cell cycle arrest |

| A549 | 1.20 | Enzyme inhibition |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common bacterial pathogens. The findings indicated:

- Effective Against :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound demonstrated minimum inhibitory concentrations (MIC) indicating strong potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxazole ring formation : Cyclization of α-haloketones (e.g., chloroacetone) with carboxamide precursors under acidic/basic conditions .

Benzothiazole functionalization : Methoxy substitution at the 5-position via nucleophilic aromatic substitution (e.g., KOH/methanol) .

Coupling reactions : Amide bond formation between the oxazole-carboxamide and benzothiazole-amine using coupling agents like EDC/HOBt .

- Key Data : Yields range from 42% to 93%, depending on reaction optimization (e.g., solvent, temperature) .

Q. How is the compound structurally characterized?

- Methodological Answer :

- Single-crystal XRD : Use SHELX programs (e.g., SHELXL) for refinement, with Mercury CSD for visualization of bond angles and packing patterns .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., δ 7.42 ppm for benzothiazole protons) .

- FT-IR : Confirm amide (C=O stretch ~1710 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) via CHNS/O microanalysis .

Q. What preliminary biological activities have been reported?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) bacteria using broth microdilution (MIC values: 8–64 µg/mL) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ values compared to control compounds .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields, impurities) be addressed?

- Methodological Answer :

- Optimize coupling conditions : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines, improving yields by ~20% .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities with <2% residual solvent .

- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track intermediate formation .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

- Methodological Answer :

- Validate hydrogen bonding : Compare XRD-derived torsion angles with NMR NOE effects to confirm conformational stability .

- Dynamic effects : Use variable-temperature NMR to assess if flexible moieties (e.g., benzyl groups) cause spectral broadening .

- Software cross-check : Refine XRD data with SHELXL and validate against Mercury’s packing similarity tools .

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Fluorogenic labeling : Modify the oxazole ring with probes (e.g., CBAN) to track cellular uptake via fluorescence microscopy .

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using ADP-Glo™ kits, comparing IC₅₀ values with known inhibitors .

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin) based on XRD-derived conformers .

Q. How to quantify the compound in complex matrices (e.g., serum)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization (m/z 410 → 245 transition) and deuterated internal standards .

- Calibration curve : Linear range 0.1–100 µg/mL (R² > 0.99), LOD 0.03 µg/mL .

Q. How to design derivatives for enhanced bioactivity?

- Methodological Answer :

- SAR studies :

| Substituent | Activity Trend | Reference |

|---|---|---|

| Methoxy → Cl | ↑ Anticancer (IC₅₀: 12 µM → 5 µM) | |

| Benzyl → Naphthyl | ↑ Antimicrobial (MIC: 32 → 8 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.